Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate
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Overview
Description
Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a complex organic compound with a molecular formula of C18H20N2O7 . This compound is known for its unique structure, which includes a pyrrolizine ring system, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions . Industrial production methods often utilize catalysts such as Fe3O4 magnetic nanoparticles to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. It acts as a nucleophile in various reactions, inhibiting the activity of enzymes like acetylcholinesterase by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to Ethyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate include:
- Ethyl (2Z)-2-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate
- Dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its pyrrolizine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(18)11-9(3)12(13(17)15(19)21-5-2)16-8-6-7-10(11)16/h4-8H2,1-3H3 |
InChI Key |
VJNATGMNGNVRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=C1C)C(=O)C(=O)OCC |
Origin of Product |
United States |
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